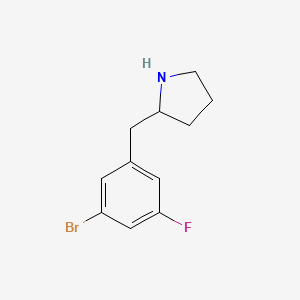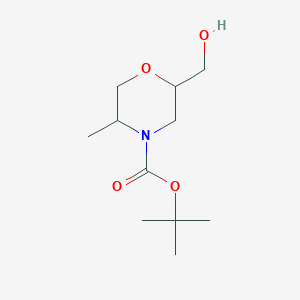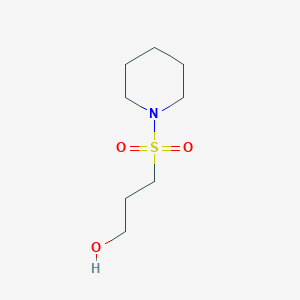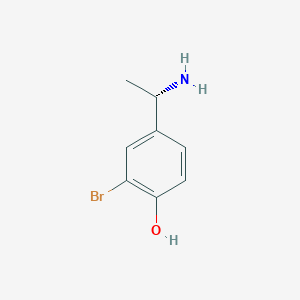
(s)-4-(1-Aminoethyl)-2-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminoethyl)-2-bromophenol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an aminoethyl group attached to a bromophenol structure, making it a valuable building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its high specificity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes using engineered enzymes. These processes are designed to be cost-effective and environmentally friendly, reducing the need for harsh chemical reagents and conditions.
化学反应分析
Types of Reactions
(S)-4-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of phenol derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce phenol derivatives.
科学研究应用
(S)-4-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
作用机制
The mechanism of action of (S)-4-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the final product, with the enzyme facilitating the reaction through its active site.
相似化合物的比较
(S)-4-(1-Aminoethyl)-2-bromophenol can be compared with other similar compounds such as:
(S)-3-(1-Aminoethyl)-phenol: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
(S)-4-(1-Aminoethyl)-phenol: Similar to this compound but without the bromine atom, affecting its chemical properties and reactivity.
(S)-3-(1-Aminoethyl)-2-chlorophenol: This compound has a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations and applications.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI 键 |
JSYOICGOTJHSPH-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=CC(=C(C=C1)O)Br)N |
规范 SMILES |
CC(C1=CC(=C(C=C1)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


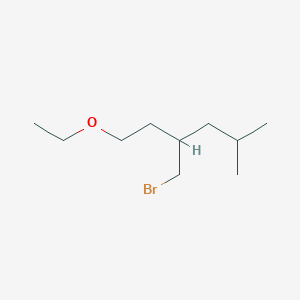
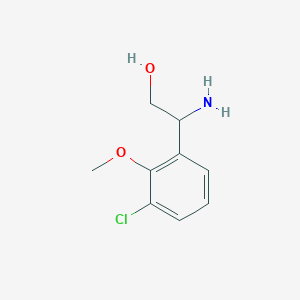
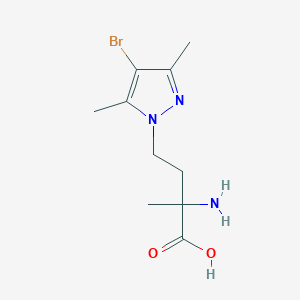
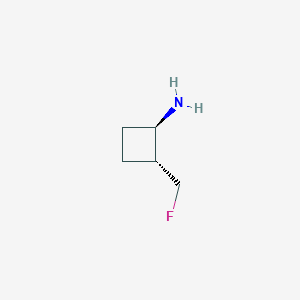
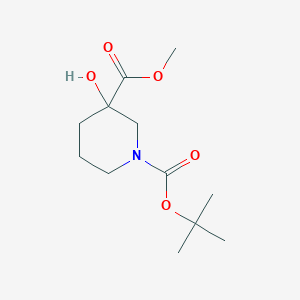
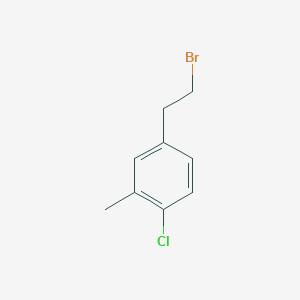
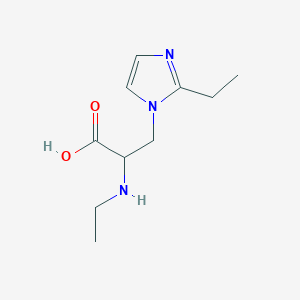
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
